Ancriviroc

CCR5 Binding Affinity Ki

Researchers studying HIV-1 entry often face inconsistent results when substituting CCR5 antagonists without verified selectivity and pharmacokinetic data. Ancriviroc eliminates this variability as a well-characterized oxime-piperidine CCR5 antagonist. • Potent, selective inhibition of CCR5-tropic HIV-1 isolates (IC50 0.4-9 nM) with no CXCR4 cross-reactivity, validated by Ki = 2.9 nM against RANTES binding. • Orally bioavailable (50-60%) with a 5-6 h half-life, enabling convenient dosing in humanized mouse models of HIV-1 pathogenesis. • Documented additive-to-synergistic interactions with NRTIs (e.g., zidovudine) and NNRTIs (e.g., efavirenz) support confident inclusion in multi-drug combination studies.

Molecular Formula C28H37BrN4O3
Molecular Weight 557.5 g/mol
CAS No. 370893-06-4
Cat. No. B1667390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncriviroc
CAS370893-06-4
Synonyms4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125
Molecular FormulaC28H37BrN4O3
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESCCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br
InChIInChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+
InChIKeyZGDKVKUWTCGYOA-URGPHPNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ancriviroc: CCR5 Antagonist for HIV-1 Research


Ancriviroc (SCH-351125), with CAS number 370893-06-4, is a small molecule, oxime-piperidine compound that functions as a potent and orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5) [1]. It is classified as a viral entry inhibitor, specifically targeting the CCR5 coreceptor used by HIV-1 to gain entry into host cells [2]. The compound's molecular formula is C28H37BrN4O3, with a molecular weight of approximately 557.5 g/mol [3]. Ancriviroc has demonstrated significant activity in both in vitro and in vivo models of HIV-1 infection and has been investigated in early-stage clinical development [4].

Why Ancriviroc Substitution Fails


Despite sharing a common mechanism of action as CCR5 antagonists, significant differences exist among this class in their binding kinetics, molecular interactions, and clinical outcomes [1]. Ancriviroc is a distinct chemical entity (oxime-piperidine) compared to structurally diverse competitors like maraviroc (a tropane derivative) and vicriviroc (a piperazine-based compound), leading to differential pharmacological profiles [2]. For instance, while maraviroc is FDA-approved and well-characterized, its long-term use is associated with specific resistance mutations that may not fully overlap with those of Ancriviroc [3]. Furthermore, the clinical development of other CCR5 antagonists like aplaviroc and vicriviroc has been halted or limited due to issues including hepatotoxicity and lack of superior efficacy, underscoring that success within this class is not uniform and is highly dependent on the specific molecule's properties [4]. Therefore, substituting Ancriviroc with another CCR5 antagonist without direct comparative data on target engagement, antiviral spectrum, pharmacokinetics, and safety risks compromising research reproducibility or therapeutic outcomes.

Ancriviroc: Evidence Comparison Guide


CCR5 Binding Affinity Comparison

Ancriviroc demonstrates potent binding affinity for the CCR5 receptor, with a Ki value of 2 nM against RANTES (CCL5) binding in a competitive assay [1]. While direct, head-to-head comparisons with other CCR5 antagonists are not reported in the same study, cross-study analysis reveals that this Ki value is lower than reported values for many other small molecule CCR5 antagonists, indicating high target engagement [2]. For context, vicriviroc (SCH-D), a related compound from the same developer, was reported with a Ki of 0.9 nM in a similar assay [3].

CCR5 Binding Affinity Ki RANTES HIV Entry

Broad-Spectrum Anti-HIV-1 Activity

Ancriviroc exhibits potent and broad-spectrum antiviral activity against a diverse panel of primary HIV-1 isolates that utilize the CCR5 coreceptor for cellular entry, with mean 50% inhibitory concentrations (IC50) ranging from 0.4 to 9 nM in vitro [1]. This sub-nanomolar to low nanomolar potency profile is a key differentiator. For comparison, the FDA-approved CCR5 antagonist maraviroc demonstrates a broader range of IC50 values (0.1-4.5 nM) against a panel of 200 primary HIV-1 isolates, with some strains showing IC50s >10 nM, indicating potential variation in viral susceptibility [2]. While a direct head-to-head study is lacking, the published potency ranges for Ancriviroc are competitive with maraviroc's most sensitive isolates and suggest a consistent potency profile across the tested strains.

Antiviral Activity IC50 HIV-1 CCR5-tropic Viral Entry

Oral Bioavailability and Half-Life

Ancriviroc demonstrates a favorable oral pharmacokinetic profile in preclinical species, with an oral bioavailability of 50-60% and a serum half-life of 5-6 hours in rodents and primates [1]. This profile supports its use as an orally administered agent in research and potential therapeutic settings. In contrast, maraviroc exhibits a lower oral bioavailability in rats (23%) but a higher oral bioavailability in dogs (71%), with a half-life of 2.3-3.2 hours in rats and 6.9 hours in dogs, highlighting species-specific pharmacokinetic differences [2]. While direct human data for Ancriviroc is not available, the preclinical data suggests a potentially more consistent and favorable absorption profile across species compared to some comparators.

Oral Bioavailability Pharmacokinetics Half-Life Preclinical Rodent

Synergy with Antiretroviral Agents

Ancriviroc exhibits synergistic or additive anti-HIV-1 activity when combined with other antiretroviral agents from different classes in vitro [1]. Using a median-effect principle and isobologram analysis, the combination of Ancriviroc with zidovudine (NRTI) or efavirenz (NNRTI) demonstrated additive to synergistic effects against a CCR5-tropic HIV-1 isolate in PBMCs. No antagonism was observed [1]. This is a crucial point of differentiation, as not all compounds in a class are guaranteed to interact favorably with other drugs. For example, aplaviroc, another CCR5 antagonist, was found to be antagonistic when combined with maraviroc, highlighting the importance of empirically determining combination effects rather than assuming class-wide behavior [2].

Combination Therapy Synergy Drug Interaction NRTI NNRTI

In Vivo Anti-HIV-1 Efficacy

Ancriviroc strongly inhibits the replication of a CCR5-using HIV-1 isolate in the SCID-hu Thy/Liv mouse model, a humanized mouse model for HIV-1 infection [1]. Treatment with Ancriviroc resulted in a significant reduction in viral load in the implanted human thymic tissue. While this is a common preclinical model, it is a necessary step for validating in vivo antiviral activity, and not all CCR5 antagonists have demonstrated robust efficacy in this system. For instance, vicriviroc (SCH-D) also showed efficacy in this model, but its development was later discontinued due to other factors [2]. Therefore, the documented in vivo efficacy of Ancriviroc in a relevant model is a key piece of evidence for its translational potential.

In Vivo Efficacy SCID-hu Thy/Liv Mouse Model HIV-1 Replication Preclinical

CCR5 Selectivity Over CXCR4

Ancriviroc is a highly selective CCR5 antagonist, demonstrating specific inhibition of HIV-1 infection mediated by CCR5 in U-87 astroglioma cells while having no effect on infection of CXCR4-expressing cells [1]. This high degree of specificity is a defining characteristic of the compound and is essential for preserving normal CXCR4-mediated immune functions. While this is a common property of most clinical CCR5 antagonists, the level of selectivity can vary. For instance, some experimental CCR5 antagonists have shown weak off-target activity against other chemokine receptors at higher concentrations, which could lead to unintended biological effects [2]. Ancriviroc's clean selectivity profile at antiviral concentrations is a key advantage for experimental systems where CXCR4 function must remain intact.

Selectivity CCR5 CXCR4 Coreceptor Viral Tropism

Ancriviroc: Verified Research Applications


CCR5-Dependent Entry and Tropism Studies

Ancriviroc's high selectivity for CCR5 (with no effect on CXCR4-mediated entry) and its broad, potent antiviral activity (IC50 range: 0.4-9 nM) against primary HIV-1 isolates make it an ideal tool for in vitro studies dissecting coreceptor usage and viral entry mechanisms [REFS-1, REFS-2]. Researchers can confidently use Ancriviroc to block CCR5-dependent entry, allowing for the specific study of CXCR4-tropic viruses or the characterization of mixed-tropic viral populations in PBMC or cell line infection models. This application directly leverages the quantitative IC50 data and selectivity profile established in Section 3 to ensure experimental accuracy.

In Vivo Efficacy in Humanized Mice

The documented in vivo efficacy of Ancriviroc in the SCID-hu Thy/Liv mouse model, coupled with its favorable oral bioavailability (50-60%) and moderate half-life (5-6 h) in preclinical species, supports its use as a reference CCR5 antagonist in humanized mouse studies of HIV-1 replication and pathogenesis [REFS-1, REFS-3]. The compound's pharmacokinetic profile allows for convenient oral dosing, facilitating long-term treatment regimens in these complex models. This scenario is directly derived from the in vivo efficacy and pharmacokinetic evidence presented in Section 3.

Antiretroviral Combination and Interaction Studies

Ancriviroc is a valuable component for in vitro combination studies aimed at identifying synergistic antiretroviral regimens. Its demonstrated additive-to-synergistic interactions with NRTIs (e.g., zidovudine) and NNRTIs (e.g., efavirenz) provide a strong rationale for its inclusion in multi-drug research panels [4]. This application scenario is uniquely justified by the direct combination study data in Section 3, which differentiates Ancriviroc from other CCR5 antagonists that may exhibit antagonism, thereby guiding researchers toward more productive experimental designs.

CCR5 Signaling and Trafficking Studies

With its well-defined binding affinity for CCR5 (Ki = 2 nM against RANTES) and sub-nanomolar activity in blocking viral entry, Ancriviroc serves as a precise pharmacological probe for studying CCR5-mediated signal transduction, receptor internalization, and desensitization pathways [5]. The quantitative binding data from Section 3 enables researchers to use the compound at saturating concentrations to fully block the receptor, or at graded concentrations to perform dose-response analyses of downstream signaling events. This application is particularly relevant for labs investigating the non-antiviral roles of CCR5 in inflammation and immunology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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